molecular formula C15H14O6S B3193780 Methyl 3-hydroxy-5-(4-(methylsulfonyl)phenoxy)benzoate CAS No. 752242-45-8

Methyl 3-hydroxy-5-(4-(methylsulfonyl)phenoxy)benzoate

Cat. No.: B3193780
CAS No.: 752242-45-8
M. Wt: 322.3 g/mol
InChI Key: NVEUIWIHJJUPMD-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(4-(methylsulfonyl)phenoxy)benzoate is a useful research compound. Its molecular formula is C15H14O6S and its molecular weight is 322.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.05110934 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

752242-45-8

Molecular Formula

C15H14O6S

Molecular Weight

322.3 g/mol

IUPAC Name

methyl 3-hydroxy-5-(4-methylsulfonylphenoxy)benzoate

InChI

InChI=1S/C15H14O6S/c1-20-15(17)10-7-11(16)9-13(8-10)21-12-3-5-14(6-4-12)22(2,18)19/h3-9,16H,1-2H3

InChI Key

NVEUIWIHJJUPMD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)O

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 3-(phenylmethyl)oxy-5-[4-(methylsulfonyl)phenoxy]benzoate (3.50 g, 8.50 mmol) was dissolved in THF (60 mL) followed by 10% palladium on carbon (500 mg). The reaction was then placed under a hydrogen atmosphere by an evacuation-backfill technique. The reaction was then stirred vigorously for 4 h followed by filtration and evaporation which afforded the title compound as an colourless oil (2.75 g, 100%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

After adding 60 ml of trifluoroacetic acid to a solution of 30.9 g (84.3 mmol) of the obtained 3-(4-methanesulfonyl-phenoxy)-5-methoxymethoxy-benzoic acid methyl ester in methylene chloride (100 ml) while cooling on ice, the reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane:acetic acid ethyl ester=1:1) to obtain 15.2 g of 5-hydroxy-3-(4-methanesulfonyl-phenoxy)benzoic acid methyl ester (yield: 56%) as a white solid.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
3-(4-methanesulfonyl-phenoxy)-5-methoxymethoxy-benzoic acid methyl ester
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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